N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic routes have been explored to prepare Compound X. Notably, one approach involves the reaction of 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine precursors with an ethylamine derivative, followed by subsequent functionalization . Another method utilizes microwave-assisted synthesis, employing 2-amino-nicotinonitriles and carbonyl compounds catalyzed by a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in water . These methods yield Compound X with good efficiency.
Scientific Research Applications
Anticancer Activity
Researchers have synthesized a range of novel pyrazolopyrimidines derivatives, exploring their potential as anticancer agents. For example, Rahmouni et al. (2016) synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, identifying compounds with significant anticancer properties. These findings suggest a promising avenue for the development of new anticancer drugs based on the pyrazolopyrimidine scaffold (Rahmouni et al., 2016). Similarly, Abdellatif et al. (2014) reported the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and tested their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, highlighting the therapeutic potential of these compounds (Abdellatif et al., 2014).
Anti-Hepatitis B Virus Activity
The exploration of pyrazolopyrimidine derivatives extends to antiviral applications as well. El‐Sayed et al. (2009) synthesized new N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anti-hepatitis B virus (HBV) activity, demonstrating moderate to high antiviral activities. This research indicates the compound's potential as a base for developing new antiviral agents against HBV (El‐Sayed et al., 2009).
Antibacterial and Antimicrobial Activity
The compound and its derivatives have also been investigated for their antibacterial and antimicrobial potential. For instance, Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazol-3-yl amines and evaluated their insecticidal and antimicrobial potential, uncovering compounds with significant activity. This research underscores the versatility of pyrazolopyrimidine derivatives in developing new antibacterial and antimicrobial agents (Deohate and Palaspagar, 2020).
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-8-11(9(2)20-19-8)13(22)17-6-7-21-14(23)10-4-3-5-16-12(10)18-15(21)24/h3-5H,6-7H2,1-2H3,(H,17,22)(H,19,20)(H,16,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHIDRZTNYXUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.